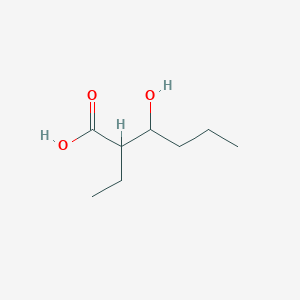

2-Ethyl-3-hydroxyhexanoic acid

Vue d'ensemble

Description

2-Ethyl-3-hydroxyhexanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of hexanoic acid, characterized by the presence of an ethyl group at the second carbon and a hydroxyl group at the third carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-hydroxyhexanoic acid typically involves the aldol condensation of butyraldehyde followed by hydrogenation and oxidation steps. The process begins with the hydroformylation of propylene to produce butyraldehyde. This intermediate undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to yield 2-ethylhexanal. Finally, the oxidation of 2-ethylhexanal produces this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group in 2-ethyl-3-hydroxyhexanoic acid undergoes oxidation to form ketones or further oxidized derivatives.

-

Mechanistic Insight : In vivo, β-oxidation proceeds via enzymatic dehydrogenation to form 2-ethyl-3-oxohexanoic acid, a key intermediate in fatty acid catabolism . Chemically, similar transformations are achieved using metal catalysts (e.g., Mn(Ac)₂) under reflux conditions .

Decarboxylation

The carboxylic acid group can undergo decarboxylation under thermal or catalytic conditions.

-

Key Finding : Decarboxylation is more prevalent in the 3-oxo derivative (2-ethyl-3-oxohexanoic acid), which loses CO₂ to form 4-heptanone .

Esterification and Lactonization

The carboxylic acid reacts with alcohols to form esters or undergoes intramolecular cyclization.

-

Industrial Relevance : Ethyl esters of this compound contribute to fruity aromas in perfumes and food additives .

Dehydration

The hydroxyl group can be eliminated to form unsaturated acids.

| Reaction Type | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Acid-catalyzed dehydration | H₂SO₄, 100–120°C | 2-Ethyl-2-hexenoic acid | Major product via β-elimination |

-

Mechanism : The reaction proceeds through a carbocation intermediate, favoring formation of α,β-unsaturated acids .

Metabolic Pathways

In biological systems, this compound is a metabolite of 2-ethylhexanoic acid. Key transformations include:

Applications De Recherche Scientifique

Chemistry

2-Ethyl-3-hydroxyhexanoic acid serves as a building block in organic synthesis. It is utilized as an intermediate in the production of complex molecules, allowing chemists to create a variety of compounds through various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential role in metabolic pathways . Studies have indicated that it may act as a precursor for biologically active compounds, which could have implications for understanding metabolic processes and developing new therapeutic strategies.

Medicine

The compound has been explored for its therapeutic potential in drug development. Its unique chemical structure allows it to interact with biological targets, influencing enzyme activity and cellular signaling pathways. This has led to interest in its use as a scaffold for synthesizing pharmaceuticals, particularly in addressing metabolic disorders.

Industrial Applications

In industrial settings, this compound is employed in the manufacture of polymers , resins, and other chemicals. Its properties make it suitable for use in coatings and materials that require specific chemical characteristics.

Toxicological Evaluations

Research indicates that exposure to this compound can lead to developmental toxicity and liver alterations in animal models. A study highlighted that subchronic administration resulted in liver changes and reduced body weight gain among rats and mice . The no observed effect level (NOEL) was determined to be 0.1% of the compound in the diet, emphasizing the need for careful handling and usage in research and industrial applications .

Case Study 1: Metabolism Studies

A significant study investigated the metabolism of this compound in humans, revealing that it undergoes β-oxidation primarily. The major urinary metabolite identified was 3-oxo-2-ethylhexanoic acid, which provides insights into how this compound is processed within biological systems .

Case Study 2: Toxicity Assessment

Another study focused on the toxicological profile of this compound, assessing its effects on liver function and developmental outcomes in animal models. Findings indicated reversible histopathological changes at certain exposure levels, emphasizing the importance of understanding dosage impacts for safe application .

Mécanisme D'action

The mechanism of action of 2-ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

2-Ethyl-3-hydroxyhexanoic acid can be compared with other similar compounds such as:

2-Ethylhexanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Hydroxyhexanoic acid: Lacks the ethyl group, affecting its steric and electronic properties.

2-Ethyl-3-oxohexanoic acid: Contains a keto group instead of a hydroxyl group, altering its reactivity and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial contexts.

Activité Biologique

2-Ethyl-3-hydroxyhexanoic acid (2-EHHA) is a branched-chain fatty acid that has garnered attention for its biological activities, particularly its potential therapeutic applications and metabolic implications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of 2-EHHA, including its effects on cellular mechanisms, potential health impacts, and relevant case studies.

- Chemical Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- CAS Number : 22157349

Biological Activity Overview

2-EHHA is primarily recognized for its role in metabolic pathways and its effects on various biological systems. The compound is a metabolite of 2-ethylhexanoic acid (2-EHA), which is known for its involvement in peroxisome proliferation and potential hepatotoxicity.

1. Metabolic Pathways

Research indicates that 2-EHHA is produced through the beta-oxidation of 2-EHA in humans, suggesting a significant role in fatty acid metabolism. Elevated levels of 2-EHHA have been noted in individuals with metabolic disorders, indicating a potential biomarker for conditions related to impaired fatty acid metabolism .

2. Antiviral Properties

A study highlighted the antiviral activity of ethyl 3-hydroxyhexanoate (EHX), closely related to 2-EHHA, against Coxsackievirus B (CVB). EHX demonstrated significant inhibition of CVB replication both in vitro and in vivo, suggesting that compounds derived from or related to 2-EHHA may possess similar antiviral properties .

Case Study 1: Antiviral Activity Against Coxsackievirus B

- Objective : To evaluate the efficacy of EHX in inhibiting CVB infection.

- Methodology : Mice were administered EHX at doses of 250 mg/kg every 12 hours post-infection. HeLa cells were treated with varying concentrations of EHX.

- Results :

Case Study 2: Hepatic Effects in Animal Models

Subchronic administration studies in rats and mice revealed that dietary inclusion of up to 1.5% 2-EHA resulted in notable hepatic changes:

- Increased liver weights and histopathological changes indicative of peroxisome proliferation.

- Altered clinical chemistry parameters, including elevated serum cholesterol levels and liver enzymes.

- The no-effect level (NOEL) was determined to be approximately 0.1% in diet .

Toxicological Evaluations

Toxicological assessments indicate that while 2-EHHA exhibits some hepatotoxic effects at high doses, these changes are often reversible within a short observation period. The compound does not demonstrate mutagenic potential under standard assays but shows some positive results for sister chromatid exchanges, indicating a need for cautious evaluation regarding long-term exposure .

Summary Table of Findings

Propriétés

IUPAC Name |

2-ethyl-3-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6(4-2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWVBNYTPYVDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-57-6 | |

| Record name | 2-Ethyl-3-hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYL-3-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQN9A3G6A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.